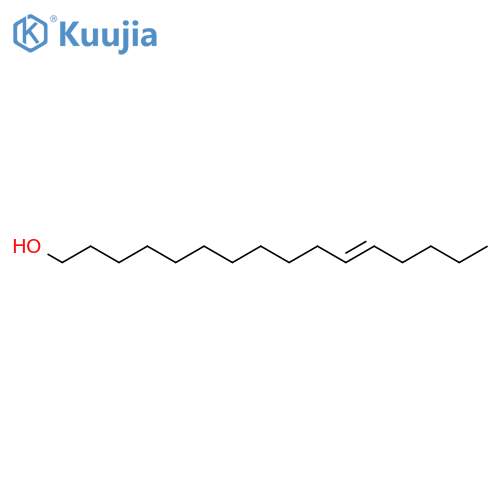Cas no 61301-56-2 ((E)-Hexadec-11-en-1-ol)

(E)-Hexadec-11-en-1-ol structure
商品名:(E)-Hexadec-11-en-1-ol
(E)-Hexadec-11-en-1-ol 化学的及び物理的性質
名前と識別子
-
- (E)-Hexadec-11-en-1-ol
- (E)-11-Hexadecenol
- 11-Hexadecen-1-ol,(11E)-
- (11E)-11-Hexadecen-1-ol
- (E)-11-hexadecen-1-ol
- (Z)-11-hexadecene-1-ol
- 11E-Hexadecen-1-ol
- 11E-hexadecenol
- 11-HEXADECEN-1-OL (Z)
- AC1NS228
- E-11 HEXADECEN 1-OL
- E-11-Hexadecen-1-ol
- E-11-hexadecene-1-ol
- trans-11-hexadecen-1-ol
- EINECS 262-704-6
- (11E)-11-Hexadecen-1-ol #
- 11-Hexadecen-1-ol, (11E)-
- MFCD00451150
- BS-49650
- 61301-56-2
- RHVMNRHQWXIJIS-AATRIKPKSA-N
- SCHEMBL292334
- CHEBI:179361
- 11-Hexadecen-1-ol
- DTXSID301314637
- CS-0152446
- AKOS015839816
- E76160
- NS00086501
- (11E)-hexadec-11-en-1-ol
- LMFA05000195
-
- MDL: MFCD00451150
- インチ: InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+
- InChIKey: RHVMNRHQWXIJIS-AATRIKPKSA-N
- ほほえんだ: CCCC/C=C/CCCCCCCCCCO
計算された属性
- せいみつぶんしりょう: 240.245316g/mol
- ひょうめんでんか: 0
- XLogP3: 6.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 13
- どういたいしつりょう: 240.245316g/mol
- 単一同位体質量: 240.245316g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 17
- 複雑さ: 152
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.847±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 244.0±23.0 °C at 760 mmHg
- フラッシュポイント: 104.7±29.0 °C
- 屈折率: 1.4611 (20 ºC)
- ようかいど: Insuluble (6.5E-5 g/L) (25 ºC),
- PSA: 20.23
- LogP: 5.23600
- じょうきあつ: 0.0±0.5 mmHg at 25°C
(E)-Hexadec-11-en-1-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
(E)-Hexadec-11-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XA373-50mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 98+% | 50mg |
217.0CNY | 2021-07-15 | |
| Chemenu | CM539977-250mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 95%+ | 250mg |
$93 | 2023-02-02 | |
| TRC | H291110-250mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 250mg |
$ 3000.00 | 2023-09-07 | ||
| A2B Chem LLC | AG65862-1g |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 95% | 1g |
$193.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1265740-1g |
(E)-hexadec-11-en-1-ol |
61301-56-2 | 98% | 1g |
$205 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223086-100mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 98+% | 100mg |
¥428.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223086-250mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 98+% | 250mg |
¥798.00 | 2024-05-06 | |
| TRC | H291110-10mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 10mg |
$201.00 | 2023-05-18 | ||
| Fluorochem | 227591-1g |
E)-Hexadec-11-en-1-ol |
61301-56-2 | 95% | 1g |
£247.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XA373-200mg |
(E)-Hexadec-11-en-1-ol |
61301-56-2 | 98+% | 200mg |
540.0CNY | 2021-07-15 |
(E)-Hexadec-11-en-1-ol 関連文献
-
Sanghamitra Atta,Mohammed Ikbal,Nishitha Boda,Samiran S. Gauri,N. D. Pradeep Singh Photochem. Photobiol. Sci. 2013 12 393
-
Van-Dung Le,T. Cam-Huong Le,Van-Trung Chau,T. Ngoc-Duyen Le,Chi-Hien Dang,T. To-Nguyen Vo,Trinh Duy Nguyen,Thanh-Danh Nguyen New J. Chem. 2021 45 4746
推奨される供給者
Amadis Chemical Company Limited
(CAS:61301-56-2)(E)-Hexadec-11-en-1-ol

清らかである:99%
はかる:1g
価格 ($):180